![molecular formula C7H14N4OS B14308052 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol CAS No. 112229-21-7](/img/structure/B14308052.png)
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol is a compound that features a unique combination of an ethylsulfanyl group, a triazole ring, and a propanol backbone
Méthodes De Préparation
The synthesis of 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol typically involves multiple steps. One common synthetic route includes the reaction of 1H-1,2,4-triazole-5-amine with 1-chloro-3-(ethylsulfanyl)propan-2-ol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group on the propanol backbone can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or oximes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to interact with and modulate specific molecular pathways.
Comparaison Avec Des Composés Similaires
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol can be compared with similar compounds such as:
1,3-bis(1,2,4-triazol-1-yl)propane: This compound features two triazole rings and a propane backbone, making it structurally similar but with different chemical properties and applications.
1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound has an ethyl group and a triazole ring, similar to this compound, but with an ethanamine backbone instead of a propanol backbone.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential bioactivity that may not be present in other similar compounds.
Propriétés
Numéro CAS |
112229-21-7 |
|---|---|
Formule moléculaire |
C7H14N4OS |
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
1-ethylsulfanyl-3-(1H-1,2,4-triazol-5-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H14N4OS/c1-2-13-4-6(12)3-8-7-9-5-10-11-7/h5-6,12H,2-4H2,1H3,(H2,8,9,10,11) |
Clé InChI |
YBVYTURKYNAVGC-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(CNC1=NC=NN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


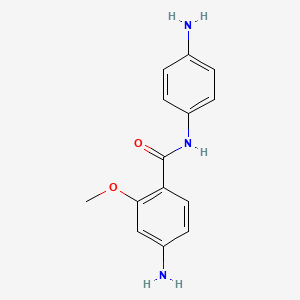
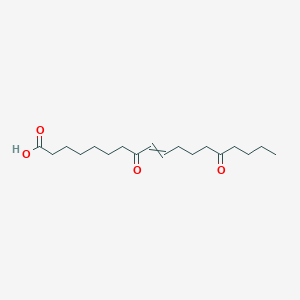
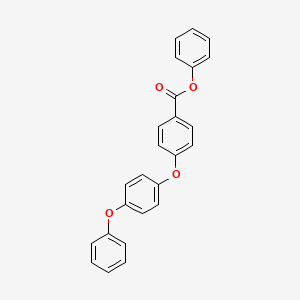
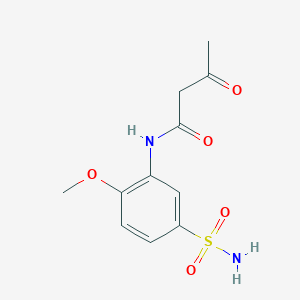
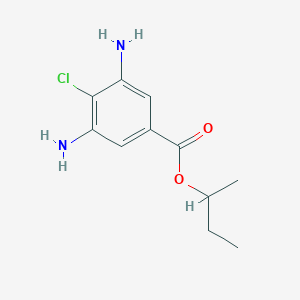
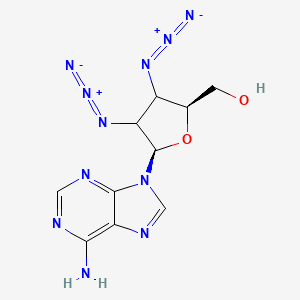
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
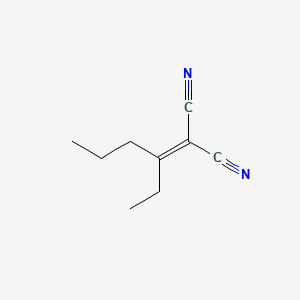
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
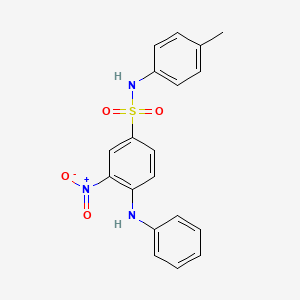
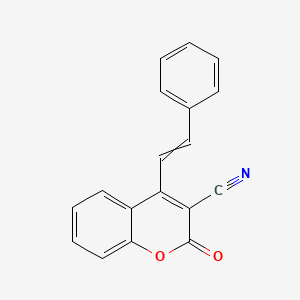
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
